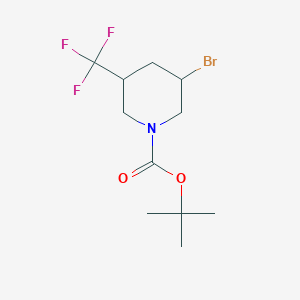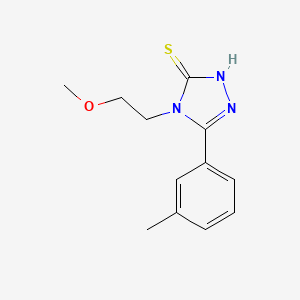
4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methoxyethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated that triazole derivatives, including those structurally similar to the compound , exhibit significant corrosion inhibition properties. For instance, benzimidazole derivatives with triazole moieties have been studied for their effectiveness in protecting mild steel against corrosion in acidic environments, employing various electrochemical techniques to assess their performance (Yadav et al., 2013). Such compounds are found to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates significantly.
Antimicrobial Activities
Triazole derivatives have also been investigated for their antimicrobial properties. A study on novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones revealed that some compounds exhibited moderate to good antimicrobial activities against selected microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.
Synthetic Applications
The synthesis and functionalization of triazole compounds offer valuable applications in organic chemistry. For example, studies have detailed efficient methods for the regioselective synthesis of triazole derivatives, providing pathways for generating compounds with diverse biological activities (Mansueto et al., 2014). These synthetic strategies enable the exploration of triazole derivatives in various fields, including medicinal chemistry and material science.
Antiproliferative and Enzyme Inhibition
Further research into triazole derivatives has uncovered their potential in cancer treatment and enzyme inhibition. For instance, some triazole compounds were synthesized and evaluated for their antiproliferative activity, with certain derivatives showing promising results (Narayana et al., 2010). Additionally, triazole derivatives have been studied for their ability to inhibit enzymes like cholinesterases, highlighting their potential in treating neurodegenerative diseases (Arfan et al., 2018).
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-4-3-5-10(8-9)11-13-14-12(17)15(11)6-7-16-2/h3-5,8H,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNCXDSJYUDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B2586706.png)
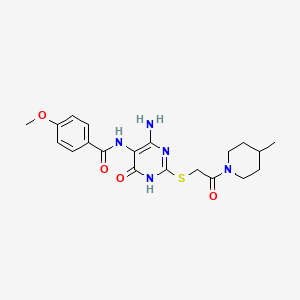

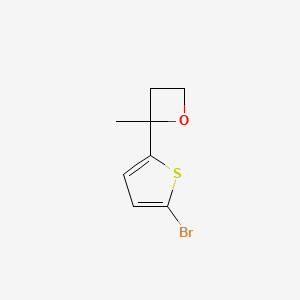
![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)
![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)
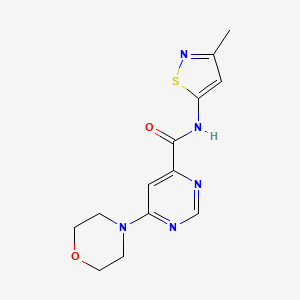
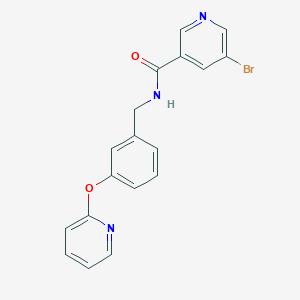
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)
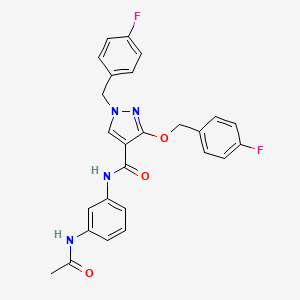
![N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2586721.png)
